![molecular formula C17H18Cl2N2O3S B3124257 N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide CAS No. 317378-12-4](/img/structure/B3124257.png)
N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}-3-methylbutanamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting disorders.
Aplicaciones Científicas De Investigación
Antifungal Activity
N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a compound related to the chemical structure , exhibits significant antifungal activity against pathogens like Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This highlights its potential in agricultural and pharmaceutical applications for controlling fungal infections (Xue Si, 2009).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid has shown that some of these compounds possess anti-tobacco mosaic virus activity. This suggests their potential in antiviral research and treatment (Zhuo Chen et al., 2010).
Herbicidal Activity
A series of S (−)-2-(4-chlorophenyl)- N -(5,7-disubstituted-2 H -[1,2,4]-thiadiazolo[2,3- a ]pyrimidin-2-ylidene)-3-methylbutanamide derivatives were synthesized and showed moderate inhibitory activities against various weeds. The chiral compounds in this series demonstrated enhanced herbicidal activities, indicating potential in agricultural weed control (L. Duan et al., 2010).
Antimicrobial Activity
Research on novel valine-derived compounds with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety has shown promising antimicrobial activity, particularly against Gram-positive bacterial strains and the C. albicans strain. This positions such compounds as potential candidates in the development of new antimicrobial agents (T. Apostol et al., 2021).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-11(2)16(17(22)20-14-5-3-4-13(19)10-14)21-25(23,24)15-8-6-12(18)7-9-15/h3-11,16,21H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWNYLNVCQZPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3124190.png)
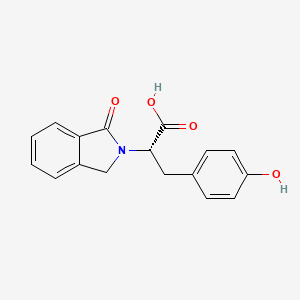
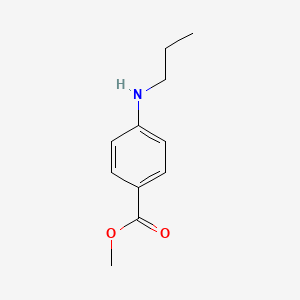
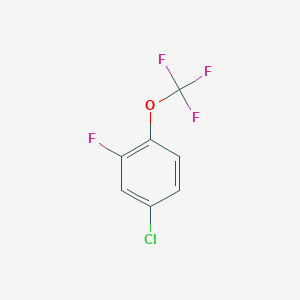
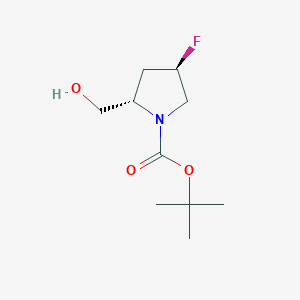
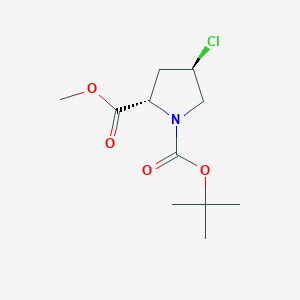
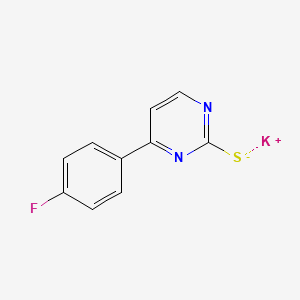
methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B3124247.png)
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanamide](/img/structure/B3124249.png)
![N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B3124255.png)

